2-Oxooctanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2363-86-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-oxooctanal |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-8(10)7-9/h7H,2-6H2,1H3 |
InChI Key |
MWDGNKGKLOBESZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Oxooctanal and Analogs
De Novo Synthetic Routes to 2-Oxooctanal
The creation of this compound from basic precursors can be achieved through several reliable synthetic methods. These approaches primarily involve controlled oxidation reactions of suitable starting materials.
Targeted Oxidation Reactions (e.g., Swern Oxidation of Keto-alcohols)
A prominent method for synthesizing α-keto aldehydes like this compound is the targeted oxidation of corresponding 1,2-diols. The Swern oxidation, a mild and highly efficient protocol, is particularly well-suited for this transformation. wikipedia.orgnumberanalytics.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine. wikipedia.org
When applied to 1,2-octanediol, the Swern oxidation selectively oxidizes the primary alcohol to an aldehyde and the secondary alcohol to a ketone, yielding this compound. The reaction is typically conducted at low temperatures (-78 °C) to ensure the stability of the reactive intermediates and prevent side reactions. organic-chemistry.org The mild conditions of the Swern oxidation are advantageous as they are compatible with a wide range of functional groups, minimizing the need for protecting groups. wikipedia.org
Key Features of Swern Oxidation for this compound Synthesis:
| Feature | Description |
| Starting Material | 1,2-Octanediol |
| Reagents | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine |
| Product | This compound |
| Conditions | Low temperature (typically -78 °C), Anhydrous solvent (e.g., dichloromethane) |
| Advantages | Mild conditions, High yields, Good functional group tolerance wikipedia.orgorganic-chemistry.org |
Another related method involves the use of pyridinium (B92312) chlorochromate (PCC), a milder version of chromic acid, which can oxidize primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orglibretexts.orgchemistrysteps.com
Catalytic Oxidative Cleavage Approaches (e.g., from Epoxides)
An alternative synthetic strategy involves the oxidative cleavage of the carbon-carbon bond in an epoxide precursor, such as 1,2-epoxyoctane. This method can be accomplished using various oxidizing agents, with periodates being a common choice. wikipedia.orgnih.gov The reaction with sodium periodate (B1199274) (NaIO₄), often in the presence of a catalytic amount of a strong acid, can effectively cleave the epoxide ring to yield the corresponding carbonyl compounds. nih.govtandfonline.com This process is believed to proceed through a diol intermediate which is then cleaved in situ. nih.gov
The reaction can be performed in aqueous solvent systems, making it a more environmentally benign option compared to methods requiring strictly anhydrous organic solvents. nih.govtandfonline.com The choice of solvent and reaction conditions can be optimized to achieve high yields of this compound. tandfonline.com
General Scheme for Oxidative Cleavage of 1,2-Epoxyoctane:
| Starting Material | Reagent | Product |
| 1,2-Epoxyoctane | Sodium Periodate (NaIO₄) / H⁺ | This compound |
Synthesis of Positional Isomers and Functionalized Oxooctanal Derivatives
The synthesis of positional isomers and other functionalized derivatives of oxooctanal requires distinct synthetic pathways, often tailored to the specific location of the carbonyl groups.
Synthetic Pathways to 4-Oxooctanal (B3055746)
The synthesis of 4-oxooctanal can be achieved through various routes. One reported method involves the Swern oxidation of the corresponding keto-alcohol, 4-oxooctan-1-ol. bham.ac.uk Another approach is the conjugate addition of a Grignard reagent to an α,β-unsaturated carbonyl compound, which can be a versatile method for forming carbon-carbon bonds. mdpi.com Ozonolysis of a suitably substituted cycloalkene, followed by a reductive workup, also presents a viable pathway to dialdehydes and ketoaldehydes like 4-oxooctanal.
Synthetic Approaches to 4-Oxooctanal:
| Method | Starting Material Example | Key Reagents |
| Swern Oxidation | 4-Oxooctan-1-ol | DMSO, Oxalyl chloride, Triethylamine bham.ac.uk |
| Ozonolysis | Substituted Cycloalkene | Ozone (O₃), Reductive workup (e.g., Zn, DMS) |
Synthetic Pathways to 7-Oxooctanal (B14670936)
7-Oxooctanal is a valuable intermediate, notably in the synthesis of the honey bee queen substance. tandfonline.comtandfonline.com One common synthetic route involves the oxidation of 7-oxooctan-1-ol using pyridinium chlorochromate (PCC).
A key one-pot synthesis involves the reduction of commercially available 7-oxooctanoic acid. tandfonline.comtandfonline.com This method utilizes oxalyl chloride and N,N-dimethylformamide to form an intermediate which is then reduced with lithium tri-t-butoxyaluminum hydride, selectively affording 7-oxooctanal in good yield while leaving the ketone functionality intact. tandfonline.com
Synthetic Approaches to 7-Oxooctanal:
| Method | Starting Material | Key Reagents/Steps | Yield |
| Oxidation | 7-Oxooctanol | Pyridinium chlorochromate (PCC) | - |
| One-pot Reduction | 7-Oxooctanoic acid | 1. Oxalyl chloride, DMF 2. LiAlH(OtBu)₃, CuI | 60% tandfonline.com |
Asymmetric Synthetic Approaches to Chiral Oxoalkanal Analogs
The development of asymmetric methods to synthesize chiral oxoalkanal analogs is of significant interest due to the importance of chiral molecules in biological systems and pharmaceuticals. nih.gov Organocatalysis and the use of chiral auxiliaries are two prominent strategies. nih.govnih.govwikipedia.org
Organocatalytic methods often employ chiral amines, such as proline and its derivatives, to catalyze asymmetric reactions. mpg.de For instance, imidazolidinone catalysts developed by MacMillan have been successfully used in various asymmetric transformations, including the synthesis of chiral aldehydes. These catalysts work by forming chiral enamines or iminium ions as transient intermediates, which then react enantioselectively.
The use of chiral auxiliaries is another powerful approach. nih.govwikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples of effective chiral auxiliaries that can be used in alkylation or aldol (B89426) reactions to create chiral centers with high diastereoselectivity. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Strategies for Asymmetric Synthesis of Chiral Oxoalkanals:
| Approach | Description | Examples of Catalysts/Auxiliaries |
| Organocatalysis | Uses small chiral organic molecules to catalyze reactions enantioselectively. nih.govmpg.de | Proline and its derivatives, MacMillan imidazolidinones. mpg.de |
| Chiral Auxiliaries | A recoverable chiral group is temporarily attached to the substrate to control stereoselectivity. nih.govwikipedia.org | Evans oxazolidinones, Oppolzer's camphorsultam. nih.gov |
Development of Efficient and Scalable Synthetic Processes for this compound and its Analogs
The efficient and scalable synthesis of this compound and its analogs, which are valuable intermediates in organic synthesis, has been the focus of considerable research. These efforts have centered on developing methodologies that are not only high-yielding but also economically viable and environmentally benign for potential industrial applications. Key strategies have involved the oxidation of various precursors, including α-hydroxy ketones and terminal alkenes, utilizing innovative catalytic systems.
One prominent and efficient method for the synthesis of α-keto aldehydes involves the selective oxidation of α-hydroxy ketones. A notable development in this area is the use of a copper(I)-catalyzed system with oxygen as the terminal oxidant. rsc.org This approach offers a straightforward and effective route to a wide array of α-keto aldehydes, including aliphatic variants that are structurally similar to this compound. rsc.org The reaction proceeds under mild conditions and has been demonstrated to be scalable, a crucial factor for industrial consideration. rsc.org For instance, gram-scale synthesis has been successfully performed, underscoring the practical utility of this method. rsc.org The use of an inexpensive and readily available copper catalyst further enhances its appeal for large-scale production. rsc.org
Another significant strategy for accessing compounds like this compound is through the oxidation of terminal alkenes. The Wacker-type oxidation, a well-established industrial process for converting alkenes to ketones, provides a conceptual basis. However, achieving selective oxidation to the desired 2-oxoaldehyde requires specific catalytic systems. Research has explored the use of ruthenium and palladium catalysts for this transformation. For example, a method utilizing a ruthenium(IV) porphyrin catalyst has been shown to convert terminal alkenes to aldehydes with high regioselectivity under mild conditions. google.comgoogle.com While this specific method focuses on aldehyde formation, modifications and alternative catalytic systems could potentially yield the desired 2-oxo functionality.
Furthermore, the oxidative cleavage of silyl (B83357) enol ethers presents an alternative pathway. The oxidation of 1-[(trimethylsilyl)oxy]-1-octene, derived from octanal (B89490), has been shown to yield hydrolysis products such as 2-oxooctanol, a direct precursor to this compound. researchgate.netcapes.gov.br This reaction can be catalyzed by peroxotungstophosphate under two-phase conditions, offering a method that can be tuned to favor different products based on the reaction conditions. researchgate.netcapes.gov.br
The development of "green" and sustainable methods is a growing priority. In this context, two-phase oxidation of sulfoxonium ylides using Oxone® has been reported as a safe and simple transformation to produce α-keto aldehydes. chemrxiv.org This method, carried out in a water-organic solvent system, simplifies product isolation and is presented as a green alternative to traditional methods. chemrxiv.org
The scalability of synthetic routes for analogs of this compound has also been demonstrated in the context of their derivatization. For example, a p-toluenesulfonic acid (PTSA) catalyzed reaction of indoles with aliphatic 2-oxoaldehydes has been successfully scaled up to produce gram quantities of α,α-bis(indol-3-yl) ketones. core.ac.uk The simplicity and use of an inexpensive catalyst make this protocol amenable to large-scale applications. core.ac.uk
Below are data tables summarizing key findings from relevant research on the synthesis of α-keto aldehydes and their analogs, highlighting the potential for efficient and scalable production.
Data on the Synthesis of α-Keto Aldehydes and Analogs
Table 1: Cu(I)-Catalyzed Oxidation of α-Hydroxy Ketones to α-Keto Aldehydes
| Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| 1-Hydroxy-2-octanone | CuI | O₂ | Acetonitrile | High (not specified) | rsc.org |
| Various α-hydroxy ketones | Cu(I) | Oxygen | Not specified | up to 87% | rsc.orgrsc.org |
| Aromatic α-hydroxy ketone | Cu(I) | Oxygen | Not specified | 87% | rsc.org |
| Aliphatic α-hydroxy ketone | Cu(I) | Oxygen | Not specified | Moderate to good | rsc.org |
Table 2: Synthesis of α,α-Bis(indol-3-yl) Ketones from 2-Oxoaldehydes (Scalability Demonstration)
| Indole Reactant | 2-Oxoaldehyde Reactant | Catalyst | Solvent | Scale | Yield (%) | Reference |
| Indole | Phenylglyoxal (B86788) | PTSA | MeCN | Gram-scale (3.90 g) | 99% | core.ac.uk |
| 5-Methoxyindole | Phenylglyoxal | PTSA | MeCN | Gram-scale (1.75 g) | 99% | core.ac.uk |
| 5-Chloroindole | Phenylglyoxal | PTSA | MeCN | Gram-scale (1.90 g) | 96% | core.ac.uk |
| 2-Methylindole | Phenylglyoxal | PTSA | MeCN | Gram-scale (1.81 g) | 97% | core.ac.uk |
Table 3: Other Relevant Synthetic Methods for α-Keto Aldehyde Precursors and Analogs
| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |
| Oxidative Cleavage | 1-[(trimethylsilyl)oxy]-1-octene | PCWP, H₂O₂ | Heptanal | 79% | researchgate.netcapes.gov.br |
| Hydrolysis during Oxidation | 1-[(trimethylsilyl)oxy]-1-octene | PCWP, H₂O₂ in t-BuOH | 2-Oxooctanol | Not specified | researchgate.netcapes.gov.br |
| Two-Phase Oxidation | Sulfoxonium ylides | Oxone® | α-Keto aldehydes | Not specified | chemrxiv.org |
Biological and Enzymatic Pathways of Oxoalkanal Formation and Metabolism
Endogenous Formation Pathways
Reactive aldehydes are significant byproducts of lipid peroxidation, a process of oxidative degradation of lipids. Acrolein, a highly reactive α,β-unsaturated aldehyde, is one such product generated in vivo from the peroxidation of polyunsaturated fatty acids. nih.gov While not directly 2-oxooctanal, acrolein can be metabolized into a more complex oxooctanal derivative, illustrating a pathway for endogenous oxoalkanal formation.
Research has demonstrated that acrolein can react with ascorbic acid (Vitamin C) through a Michael addition to form a conjugate known as ascorbylated acrolein (AscACR). nih.govacs.org This conjugate is not stable and undergoes further metabolic conversion. nih.govresearchgate.net Studies using cultured human monocytic THP-1 cells have shown that AscACR is hydrolyzed, opening the ascorbyl lactone ring to form an intermediate carboxylic acid. nih.govacs.org This intermediate then undergoes decarboxylation to yield 5,6,7,8-tetrahydroxy-4-oxooctanal (THO), a complex oxooctanal. nih.govresearchgate.netnih.gov The formation of THO within these cells was confirmed through liquid chromatography-tandem mass spectrometry, and it was found to be a cellular pathway for the elimination of acrolein. nih.govnih.gov This transformation highlights how a simple, reactive aldehyde born from lipid peroxidation can be converted into a functionalized oxooctanal structure within a biological system. researchgate.net
The conversion of reactive aldehydes into oxooctanal-related metabolites is often facilitated by specific enzymes. Paraoxonases (PONs), a family of enzymes with lactonase activity, play a crucial role in this process. nih.govfigshare.com
Research has shown that human recombinant paraoxonases 1 and 2 (PON1 and PON2) catalyze the conversion of the acrolein-ascorbate conjugate (AscACR) into 5,6,7,8-tetrahydroxy-4-oxooctanal (THO). nih.govacs.orgnih.gov In experiments, incubating AscACR with human serum, PON1, or PON2 resulted in a tenfold higher concentration of THO compared to a buffer control, indicating that these enzymes accept AscACR as a substrate and facilitate its hydrolysis. nih.gov This enzymatic action is a key step in the metabolic detoxification pathway for acrolein that results in an oxooctanal. researchgate.netfigshare.com
Aminotransferases are another class of enzymes involved in the metabolism of oxoalkanals, particularly in the biosynthesis of natural products. nih.gov These enzymes catalyze the transfer of an amino group from an amino acid to a keto-acid or aldehyde. nih.gov In the biosynthesis of the hemlock alkaloid coniine, the nitrogen atom is incorporated via a transamination reaction catalyzed by L-alanine:5-keto-octanal aminotransferase. nih.govgla.ac.uk This enzyme transfers the amino group from L-alanine to 5-oxo-octanal, a related oxoalkanal, which then cyclizes to form γ-coniceine, the direct precursor to coniine. nih.govscholars.direct
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Biological Context |
| Paraoxonase | PON1, PON2 | Ascorbylated Acrolein (AscACR) | 5,6,7,8-tetrahydroxy-4-oxooctanal (THO) | Acrolein detoxification nih.govacs.orgnih.gov |
| Aminotransferase | L-alanine:5-keto-octanal aminotransferase | 5-Oxo-octanal | γ-Coniceine (via cyclization) | Alkaloid biosynthesis nih.govgla.ac.uk |
Generation through Lipid Peroxidation and Reactive Aldehyde Metabolism (e.g., Acrolein Transformation)
Natural Occurrence and Biosynthetic Links
Beyond endogenous formation, this compound and its structural relatives are found in natural sources and serve as important intermediates in the biosynthesis of other complex molecules.
Detection in Food Matrices (e.g., Roasted Peanuts)
This compound has been identified as a component in certain foods, contributing to their aroma and flavor profiles. Specifically, it was detected during the analysis of aroma and flavor constituents of roasted peanuts. dss.go.thresearchgate.net A technique developed for the extraction and separation of chemical fractions from roasted peanuts led to the identification of this compound among other compounds. dss.go.thresearchgate.net
| Food Matrix | Compound Detected | Method of Detection | Reference |
| Roasted Peanuts | This compound | Gas Chromatography, Mass Spectrometry | dss.go.th, researchgate.net |
Precursor Role in Natural Product Biosynthesis (e.g., Alkaloids from Oxo-octanoic Acids)
Oxo-octanoic acids and their corresponding aldehydes are key precursors in the biosynthesis of certain classes of alkaloids. hebmu.edu.cn The biosynthesis of piperidine (B6355638) alkaloids, such as coniine, the infamous poison of hemlock (Conium maculatum), originates from a polyketide pathway. nih.gov
Research has identified 5-oxo-octanoic acid and 5-oxo-octanal as direct precursors of coniine. nih.govscholars.directresearchgate.netsemanticscholar.org The biosynthetic pathway starts with the formation of the carbon backbone. nih.gov An aminotransferase enzyme then incorporates a nitrogen atom from L-alanine into 5-oxo-octanal. scholars.directsemanticscholar.org The resulting intermediate undergoes a non-enzymatic cyclization to form γ-coniceine, which is subsequently reduced to coniine. nih.govscholars.direct This pathway illustrates the critical role of an oxo-octanal as a structural foundation for the assembly of complex and biologically active alkaloids. gla.ac.uk
Advanced Analytical Methodologies for 2 Oxooctanal Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural identification of 2-oxooctanal and its derivatives. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.
Mass Spectrometry (e.g., LC-MS/MS with Isotopic Labeling)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The use of isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., 13C or 18O), further enhances the analytical capabilities. nih.govacs.org
Isotope labeling is instrumental in metabolic studies and in tracking the transformation of the compound. acs.org For instance, in a study on the metabolism of the vitamin C conjugate of acrolein, 18O and 13C labeling combined with LC-MS/MS was used to show the hydrolytic conversion of the ascorbyl lactone to an intermediate carboxylic acid, which then decarboxylated to yield 5,6,7,8-tetrahydroxy-4-oxooctanal. acs.orgresearchgate.net This approach provides unambiguous evidence for metabolic pathways.
Quantitative analysis can be performed using isotope dilution mass spectrometry, where a known amount of an isotopically labeled internal standard is added to the sample. This method allows for precise quantification of the target analyte, as demonstrated in the quantification of isothiocyanate adducts in blood proteins. acs.org
Table 1: Applications of LC-MS/MS with Isotopic Labeling in Carbonyl Compound Research
| Application | Description | Isotopic Label Used | Reference |
| Metabolic Pathway Elucidation | Tracing the conversion of a vitamin C-acrolein conjugate. | 13C, 18O | acs.orgresearchgate.net |
| Quantitative Analysis | Quantifying protein adducts using isotope dilution. | 13C, 15N | acs.org |
| Mechanistic Studies | Tracking carbonyl oxygen exchange in reactivity studies. | 18O |
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (e.g., 1H NMR for Oxidation Products)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including this compound and its reaction products. Proton NMR (1H NMR) is particularly useful for identifying and characterizing oxidation products.
In studies of lipid oxidation, 1H NMR has been effectively used to monitor the degradation of edible oils and identify the resulting products. researchgate.net The aldehyde proton of this compound is expected to produce a characteristic signal in the 1H NMR spectrum, typically in the range of 9-10 ppm. The presence of a ketone group is confirmed by 13C NMR, with a signal appearing around 205-215 ppm.
For example, research on the heat-induced degradation of edible oils has shown that the signals of aldehydes are among the first to be observed in the 1H NMR spectra, indicating their formation as secondary oxidation products. researchgate.net Specific chemical shifts can help distinguish between different types of aldehydes, such as alkanals, alkenals, and alkadienals. researchgate.net
Table 2: Characteristic NMR Shifts for this compound Functional Groups
| Functional Group | Nucleus | Chemical Shift (ppm) | Reference |
| Aldehyde | 1H | ~9-10 | |
| Aldehyde Carbonyl | 13C | ~195-205 | |
| Ketone Carbonyl | 13C | ~205-215 |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Both high-performance liquid chromatography and gas chromatography are widely employed for these purposes.
High-Performance Liquid Chromatography (e.g., Chiral HPLC for Enantiomeric Excess)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and analysis of non-volatile or thermally labile compounds like this compound. When dealing with chiral molecules, which can exist as non-superimposable mirror images (enantiomers), chiral HPLC is the method of choice for determining the enantiomeric excess (ee). heraldopenaccess.us Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture. heraldopenaccess.usnih.gov
Chiral HPLC utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. uma.es The separated enantiomers can then be detected using various detectors, including UV, fluorescence, or chiroptical detectors like circular dichroism (CD). heraldopenaccess.usuma.es The ability to determine enantiomeric excess is crucial in pharmaceutical and biological research, as different enantiomers can have vastly different physiological effects. heraldopenaccess.us
Gas Chromatography-Mass Spectrometry (e.g., for Volatile Metabolites)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.gov It is particularly well-suited for studying the volatile metabolites that may be produced alongside or from this compound. nih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph, before being detected and identified by the mass spectrometer. nih.gov
This technique has been used extensively to profile the volatile compounds generated during the oxidation of edible oils, where numerous aldehydes, ketones, and other volatile organic compounds are formed. sci-hub.stresearchgate.net To enhance the volatility of less volatile analytes for GC-MS analysis, a derivatization step is often employed. nih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity (e.g., Oxime Derivatives)
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for separation and detection. In the analysis of carbonyl compounds like this compound, derivatization is often employed to enhance analytical sensitivity and selectivity, particularly for LC-MS and GC-MS methods.
A common derivatization strategy for aldehydes and ketones is the formation of oxime derivatives. This is achieved by reacting the carbonyl group with a hydroxylamine (B1172632) reagent. nih.gov For instance, pentafluorobenzyl hydroxylamine (PFBHA) is used to create PFB-oxime derivatives. nih.gov These derivatives often exhibit significantly improved ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to a substantial increase in signal intensity. nih.gov
Studies have shown that the formation of oxime and other derivatives can increase the ESI response by 10 to 15 times compared to the underivatized molecules, which is particularly beneficial for trace-level analysis. nih.gov In the study of 5,6,7,8-tetrahydroxy-4-oxooctanal, a metabolite formed from acrolein, the compound was detected as its pentafluorobenzyl oxime derivative to enable its analysis by LC-MS. researchgate.netnih.gov This highlights the critical role of derivatization in detecting and quantifying challenging analytes in complex biological samples. oregonstate.edu
Biological Roles and Molecular Interactions of Oxoalkanal Derivatives
Role in Cellular Detoxification and Biotransformation Pathways (e.g., Acrolein Detoxification)
Oxoalkanal derivatives play a role in cellular detoxification and biotransformation pathways, particularly in the context of neutralizing harmful reactive aldehydes. A notable example involves the detoxification of acrolein, a highly electrophilic α,β-unsaturated aldehyde produced endogenously and from environmental sources like cigarette smoke and cooking oils. nih.govresearchgate.netacs.org
One significant biotransformation pathway involves the vitamin C conjugate of acrolein (AscACR). This conjugate undergoes a hydrolytic conversion of its ascorbyl lactone into an intermediate carboxylic acid, followed by decarboxylation, which yields 5,6,7,8-tetrahydroxy-4-oxooctanal (THO). nih.govresearchgate.netacs.orgfigshare.comnih.gov The formation of THO contributes to the elimination of acrolein in a cellular environment, highlighting a detoxification mechanism where an oxooctanal derivative is a key metabolite. nih.govresearchgate.netacs.orgfigshare.comnih.gov
Cellular detoxification mechanisms are vital for maintaining cellular integrity by removing toxic substances, including reactive oxygen species (ROS) and damaged cellular components. numberanalytics.com While 2-Oxooctanal itself is a reactive carbonyl, studies on other reactive aldehydes like 4-hydroxy-2-nonenal (HNE), a lipid peroxidation product, demonstrate the importance of detoxifying such compounds. Ascorbic acid (vitamin C) can promote the detoxification and elimination of HNE in human monocytic THP-1 cells, partly by enhancing the transport of glutathione (B108866) (GSH) conjugates out of the cells. acs.org
Involvement in Inter-species Chemical Signaling and Pheromone Chemistry (e.g., Queen Substance Precursors)
Some oxoalkanal derivatives are integral to inter-species chemical signaling, particularly in the realm of pheromone chemistry. While this compound has not been directly identified as a pheromone or a direct precursor to known pheromones in the provided literature, other oxoalkanal-related compounds are significant in this context.
For instance, 7-Oxo-octanal serves as a crucial intermediate in the synthesis of the "Queen Substance," which is chemically identified as 9-oxo-2-decenoic acid (9-ODA). evitachem.com 9-ODA is a multifunctional pheromone produced by the queen honeybee (Apis mellifera L.) that regulates colony behavior and life activity. researchgate.netresearchgate.netnih.gov It attracts male drones during mating flights and is a key component of the queen retinue pheromone (QRP). nih.gov
Another related compound, 3,7-Dimethyl-6-oxooctanal, an 8-carbon backbone compound with both aldehyde and ketone groups, has been studied for its potential biological activity and interactions with enzymes, suggesting the broader relevance of oxoalkanal structures in biological systems.
Contribution to Biochemical Stress Responses and Advanced Lipoxidation Processes
Oxoalkanal derivatives, as reactive carbonyl species, contribute to biochemical stress responses and the formation of advanced lipoxidation end products (ALEs). These processes are often linked to oxidative stress and are implicated in various pathologies.
Reactive electrophiles, such as 4-oxo-2-nonenal (B12555) (ONE) and 4-hydroxy-2-nonenal (HNE), which are products of cellular lipid oxidation, are highly reactive aldehydes that can nonspecifically react with biomolecules, altering their structure and function. acs.orgnih.govresearchgate.net These compounds are generated in increased amounts during conditions of oxidative stress, which is itself a consequence of imbalances between reactive oxygen species (ROS) production and antioxidant defenses. researchgate.nettandfonline.comnih.gov
ALEs are formed from the peroxidation of lipids and contribute to the development of diabetic complications and other diseases. tandfonline.comtandfonline.com The reactivity of α,β-unsaturated carbonyls, which include certain oxoalkanals, is primarily due to their capacity to form Michael-type adducts. tandfonline.com While this compound's specific contribution to ALE formation is not detailed in the available research, as a reactive carbonyl, it falls within the class of compounds that can participate in such processes. Antioxidants like vitamin C provide protection against oxidative stress-induced cellular damage by scavenging ROS and by protecting proteins from alkylation by electrophilic lipid peroxidation products. researchgate.netnih.govnih.gov
Molecular Interactions with Enzymes and Cellular Components (e.g., Paraoxonase Enzymes)
Oxoalkanal derivatives engage in molecular interactions with various enzymes and cellular components, influencing their function and contributing to metabolic pathways.
A significant interaction involves the paraoxonase (PON) family of enzymes. Human recombinant paraoxonases 1 and 2 (PON1 and PON2) have been shown to facilitate the hydrolytic conversion of the vitamin C conjugate of acrolein (AscACR) into 5,6,7,8-tetrahydroxy-4-oxooctanal (THO). nih.govresearchgate.netacs.orgfigshare.comnih.gov This enzymatic activity highlights a direct role for paraoxonases in the biotransformation of an oxooctanal derivative, contributing to the cellular elimination of acrolein. nih.govresearchgate.netacs.orgfigshare.comnih.gov
More broadly, the aldehyde group present in oxoalkanals, such as 3,7-Dimethyl-6-oxooctanal, can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This general reactivity underscores the potential for this compound and other oxoalkanals to interact with a wide range of cellular components, influencing various biological effects depending on the specific target and cellular context.
Theoretical and Computational Chemistry Studies of Oxoalkanals
Quantum Chemical Investigations of Reaction Mechanisms and Transition States (e.g., DFT Studies of Aldol (B89426) Reactions)
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, identifying transition states, and calculating reaction barriers diva-portal.orgias.ac.in. These studies provide atomic-level insights into how chemical reactions proceed, including bond formation and breakage, and the energetic profiles of reaction pathways ias.ac.in. For oxoalkanals like 2-Oxooctanal, DFT studies could be employed to elucidate the mechanisms of various reactions, such as aldol reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis diva-portal.orgacs.org.
In the context of aldol reactions, quantum chemical investigations typically focus on understanding the formation of enamine or enol intermediates, the subsequent nucleophilic attack on a carbonyl compound, and the transition states involved in these steps diva-portal.orgacs.org. Such studies can help to rationalize observed reactivity and predict outcomes for similar compounds. While extensive specific quantum chemical investigations solely focused on the reaction mechanisms and transition states of this compound are not widely detailed in the provided literature, the principles of DFT are broadly applicable to understanding the reactivity of compounds containing aldehyde and ketone functionalities, such as those found in this compound ias.ac.inresearchgate.net. For example, studies on other α,β-unsaturated aldehydes and their reactions, including those catalyzed by organocatalysts, often utilize DFT to model intermediate structures and transition states, providing insights into stereoselectivity and reaction pathways diva-portal.org.
Molecular Modeling of Stereoselectivity and Chiral Induction
Molecular modeling plays a crucial role in understanding and predicting stereoselectivity and chiral induction in chemical reactions diva-portal.orgacs.org. Stereoselectivity refers to the preferential formation of one stereoisomer over others, while chiral induction involves the influence of a chiral center on the formation of new chiral centers diva-portal.org. For chiral molecules or reactions involving chiral catalysts or reagents, molecular modeling can help rationalize observed enantiomeric excesses and diastereomeric ratios by evaluating the energies of different transition states leading to various stereoisomeric products diva-portal.orgacs.org.
In the case of this compound, while it is not inherently chiral, its involvement in reactions, particularly those catalyzed by chiral species, could lead to the formation of chiral products. Molecular modeling techniques, including conformational analysis and transition state modeling, would be instrumental in predicting the stereochemical outcome of such reactions acs.org. For instance, studies on organocatalytic reactions involving carbonyl compounds have successfully used computational methods to understand the factors governing enantioselection by analyzing the conformation of transition states controlled by the chirality of catalysts diva-portal.org. This approach allows for the rationalization of observed stereoselectivities and can guide the design of new asymmetric syntheses diva-portal.org.
In Silico Prediction of Reactivity and Stability Profiles
In silico prediction methods are increasingly used to forecast the reactivity and stability profiles of chemical compounds, reducing the need for extensive experimental work researchgate.netacs.org. These computational approaches leverage a compound's inherent physicochemical properties to estimate its behavior under various conditions. For a compound like this compound, possessing two reactive carbonyl groups, predicting its reactivity towards different nucleophiles or electrophiles, as well as its thermal and chemical stability, is of significant interest.
Predictive models can utilize parameters such as electronic structure, frontier molecular orbitals (HOMO/LUMO energies), partial charges, and steric hindrance to infer reactivity patterns researchgate.net. For example, the presence of both an aldehyde and a ketone group in this compound means it can participate in a variety of reactions, including nucleophilic additions, oxidations, and reductions. In silico tools can help prioritize potential reaction pathways and identify conditions under which the compound would be most stable or reactive. While specific in silico predictions for this compound's reactivity and stability profiles are not detailed in the provided search results, the general methodologies for predicting physicochemical properties and reactivity apply to such molecules researchgate.netacs.org.
Future Research Directions and Emerging Applications in Chemical Sciences
Development of Novel Catalytic Systems for Targeted Oxoalkanal Transformations
The development of novel catalytic systems for the precise transformation of oxoalkanals like 2-Oxooctanal is a critical area for future chemical sciences. As an α-keto aldehyde, this compound contains two reactive carbonyl functionalities, offering diverse possibilities for selective chemical reactions. Current research in α-keto acid synthesis, which shares structural similarities with α-keto aldehydes, highlights the potential of various catalytic approaches. For instance, recent advancements in the synthesis of α-keto acid esters have explored photocatalytic oxidation, electrochemical synthesis, and the use of precious metal catalysts such as gold and palladium mdpi.com. These methodologies aim for improved efficiency and selectivity, often benefiting from optimized reaction interface microenvironments and real-time in situ characterization techniques mdpi.com.
Future research could focus on designing catalysts specifically tailored for the selective functionalization of this compound. This might involve:
Asymmetric Catalysis: Developing chiral catalysts (e.g., organocatalysts or metal-organic frameworks) to achieve enantioselective transformations of this compound. Precedents exist in organocatalysis, such as the use of proline as a catalyst for reactions involving 7-oxooctanal (B14670936), an isomer of this compound [16 in first search].
Biocatalysis: Exploring or engineering enzymes (e.g., oxidoreductases, transaminases) that can perform highly selective conversions of this compound, potentially leading to novel synthetic routes for complex molecules or pharmaceutical intermediates.
Sustainable Catalysis: Investigating greener catalytic methods, such as photocatalysis or electrocatalysis, for the oxidation, reduction, or C-C bond formation reactions involving this compound, minimizing waste and energy consumption mdpi.com. Attempts to trap this compound as an intermediate during the catalytic oxidation of epoxides suggest its relevance in such transformations [18 in first search].
A hypothetical framework for catalytic research might involve evaluating different catalyst classes for specific transformations:
| Catalyst Class | Targeted Transformation of this compound | Potential Outcome |
| Organocatalysts | Asymmetric Aldol (B89426)/Mannich Reactions | Enantiomerically enriched β-hydroxy/amino aldehydes |
| Noble Metal Catalysts | Selective Oxidation/Hydrogenation | Carboxylic acids, alcohols, or other derivatives |
| Biocatalysts (Enzymes) | Enantioselective Reductions/Oxidations | Chiral building blocks for synthesis |
| Photocatalysts | C-C Bond Cleavage/Formation | Diversified molecular scaffolds |
Elucidation of Undiscovered Biological Pathways Involving Oxoalkanals
The role of oxoalkanals in biological systems is an area ripe for further exploration. While this compound's specific biological pathways are not extensively documented, its classification as an α-keto aldehyde places it within a class of compounds known to be central to metabolism. Alpha-keto acids (2-oxoacids) are crucial intermediates in various metabolic cycles, including the Krebs cycle and glycolysis, and serve as precursors for amino acid synthesis [13 in first search].
A significant recent finding highlights the biological relevance of related oxoalkanals: the formation and metabolism of 5,6,7,8-tetrahydroxy-4-oxooctanal (THO) in human monocytic THP-1 cells nih.gov. THO is produced from a vitamin C conjugate of acrolein, with its formation facilitated by lactonase enzymes, specifically human recombinant paraoxonases 1 and 2 nih.govresearchgate.net. This demonstrates that oxo-octanal structures can be involved in endogenous detoxification pathways.
Future research on this compound could focus on:
Metabolic Intermediates: Investigating if this compound or its derivatives serve as transient intermediates in lipid metabolism or other catabolic/anabolic pathways. The presence of 5-oxooctanal in the biosynthesis of coniine alkaloids in plants, involving an aminotransferase enzyme, provides a precedent for enzymatic transformations of oxoalkanals in biological systems gla.ac.ukrsc.org.
Enzyme Interactions: Identifying specific enzymes (e.g., aldehyde dehydrogenases, reductases, or transferases) that interact with this compound, potentially leading to its detoxification, conversion into other metabolites, or signaling functions.
Biomarker Discovery: Exploring whether this compound or its conjugates could serve as biomarkers for oxidative stress, disease states, or exposure to environmental toxins, similar to how other reactive carbonyls are implicated in biological damage acs.org.
Targeted Synthesis of Biologically Active Oxooctanal Analogs for Research Probes
The targeted synthesis of this compound analogs for use as research probes is a promising avenue for drug discovery and chemical biology. Modifying the structure of this compound could lead to compounds with tailored biological activities, such as enzyme inhibition, receptor modulation, or antimicrobial properties. The successful synthesis and biological evaluation of other oxo-containing compounds provide a strong rationale for this approach. For example, 2-oxonicotinonitrile derivatives have been synthesized and shown to possess antiviral and antibacterial activities [7 in first search]. Similarly, 2-oxoquinoline derivatives have been developed as inhibitors of protein kinases, demonstrating their potential in cancer treatment nih.gov.
Future research could involve:
Structural Modifications: Systematically altering the alkyl chain length, introducing chiral centers, or incorporating various functional groups (e.g., hydroxyl, amino, halogen) into the this compound scaffold to explore structure-activity relationships.
Prodrug Design: Synthesizing this compound derivatives that can be converted in vivo into active forms, improving bioavailability or targeting specific tissues.
Conjugate Synthesis: Creating conjugates of this compound with known biologically active molecules to enhance their efficacy, reduce toxicity, or improve cellular uptake. This could draw inspiration from the formation of vitamin C conjugates with other aldehydes nih.gov.
Advancement of In Situ Analytical Methodologies for Dynamic Chemical Processes
The reactive nature of this compound and other oxoalkanals necessitates advanced analytical methodologies, particularly in situ techniques, for monitoring dynamic chemical and biological processes. Traditional ex situ sampling methods can perturb equilibria or lead to the degradation of labile intermediates, yielding incomplete or inaccurate data spectroscopyonline.com.
Future advancements in in situ analytical methodologies for this compound research could include:
Real-time Spectroscopic Techniques: Employing techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy or Raman spectroscopy to continuously monitor the formation, consumption, and transformation of this compound in reaction mixtures or biological systems acs.orgmt.com. These methods provide instantaneous insights into reaction kinetics and intermediate species spectroscopyonline.commt.com.
Advanced Mass Spectrometry: Developing and applying in situ mass spectrometry techniques, such as ambient ionization mass spectrometry (e.g., DART-MS, DESI-MS) or flow-injection mass spectrometry, for rapid and sensitive detection and quantification of this compound and its derivatives in complex matrices without extensive sample preparation.
Microfluidic Platforms: Integrating analytical techniques with microfluidic devices to enable high-throughput, real-time analysis of this compound in small-volume reactions or cellular assays, allowing for precise control over reaction conditions and efficient data acquisition.
Derivatization Strategies for In-Situ Analysis: While derivatization is often an ex situ step, exploring novel, rapid, and in situ-compatible derivatization agents that can stabilize reactive oxoalkanals for subsequent analysis, or even enable direct spectroscopic detection of the derivatized product, could be beneficial. Common derivatization reagents like phenylhydrazine (B124118) (PH) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) are already used to stabilize and quantify reactive carbonyls for LC-MS/MS or HPLC-UV analysis cloudfront.netmdpi.com.
The application of these advanced analytical tools will be crucial for understanding the intricate mechanisms of this compound's chemical transformations and biological interactions, paving the way for its broader utility in various scientific fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Oxooctanal, and how can researchers optimize reaction yields?
- Methodological Answer : this compound is typically synthesized via oxidation of octanal derivatives. Common methods include:
- Catalytic Oxidation : Using TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) with co-oxidants like NaOCl under biphasic conditions (e.g., CH₂Cl₂/H₂O). Yield optimization requires precise control of pH (8–9) and temperature (0–5°C) to minimize overoxidation .
- Swern Oxidation : Employing oxalyl chloride and dimethyl sulfoxide (DMSO) to oxidize 2-hydroxyoctanal. Critical parameters include anhydrous conditions and strict temperature control (−60°C) to avoid side reactions .
Q. How should this compound be characterized to confirm structural identity and purity?
- Analytical Workflow :
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include the aldehyde proton (δ 9.6–9.8 ppm) and ketone carbonyl (δ 205–210 ppm). Compare with spectral databases (e.g., SDBS or NIST) .
- IR Spectroscopy : Confirm C=O stretches for both aldehyde (~1720 cm⁻¹) and ketone (~1700 cm⁻¹) groups.
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% required for mechanistic studies) .
- Validation : Cross-validate results with independent techniques (e.g., elemental analysis) and report confidence intervals for key peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?
- Experimental Design :
- pH-Dependent Studies : Conduct kinetic experiments in buffered solutions (pH 2–12) to track aldehyde/ketone reactivity via UV-Vis or NMR. Use deuterated solvents (e.g., D₂O) for in-situ monitoring .
- Isolation of Intermediates : Employ cryogenic trapping (−80°C) to stabilize transient species (e.g., enolates) and characterize them using X-ray crystallography .
Q. What computational strategies predict the stability and tautomeric equilibria of this compound derivatives?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model tautomers (e.g., keto-enol equilibria) at the B3LYP/6-31G* level. Compare Gibbs free energy differences (ΔG) to predict dominant forms .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) to assess conformational stability. Validate with experimental Raman spectroscopy .
Q. How do trace impurities in this compound impact its role as a substrate in enzymatic studies?
- Protocol Design :
- Purification : Use preparative HPLC or distillation under reduced pressure (≤0.1 mmHg) to remove aldehydic byproducts (e.g., octanal).
- Enzymatic Assays : Test purified vs. commercial this compound in dehydrogenase assays (e.g., alcohol dehydrogenase). Quantify activity loss via Michaelis-Menten kinetics and Lineweaver-Burk plots .
Data Management and Reproducibility
Q. What are the best practices for documenting and sharing this compound research data?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
